3-Methyl-3-penten-2-one

Atmospheric Chemistry Kinetics Environmental Fate

3-Methyl-3-penten-2-one (3M3P) is NOT a generic ketone. Its unique methyl substitution pattern dictates divergent reactivity and product distribution compared to mesityl oxide. Critical for Iso E Super® (OTNE) fragrance synthesis with validated heterogeneous catalysis yields >90%. For environmental fate modeling, the specific (E)-isomer's OH radical rate coefficient is essential. Insist on the correct isomer for reproducible results. Specify ≥98% purity for pilot-scale catalytic studies.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 1567-73-3
Cat. No. B7765926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-penten-2-one
CAS1567-73-3
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)C
InChIInChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+
InChIKeyZAMCMCQRTZKGDX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-penten-2-one (CAS 1567-73-3) Technical Baseline for Industrial Sourcing


3-Methyl-3-penten-2-one (3M3P) is an unsaturated aliphatic ketone with molecular formula C6H10O . It is a structural isomer of mesityl oxide (4-methyl-3-penten-2-one) and isomesityl oxide, distinguished by the position of the methyl substitution on the pentenone backbone . This positional isomerism imparts distinct physicochemical properties and reactivity profiles that directly impact its suitability for specific synthetic pathways. 3M3P is a clear liquid with a density of 0.875 g/cm³ at 20 °C and a flash point of 34 °C (closed cup) .

Why 3-Methyl-3-penten-2-one (CAS 1567-73-3) Cannot Be Replaced by Mesityl Oxide in Critical Syntheses


Despite sharing an identical molecular formula with mesityl oxide (4-methyl-3-penten-2-one), 3-methyl-3-penten-2-one is not an interchangeable commodity ketone. Its specific methyl substitution pattern dictates a fundamentally different atmospheric oxidation rate and, critically, a divergent product distribution upon OH-radical-initiated degradation . Furthermore, the cross-aldol condensation pathway for synthesizing 3M3P itself has been optimized to yields exceeding 90% using heterogeneous catalysis, a process that is not directly translatable to its isomer . These quantifiable differences underscore the risk of generic substitution in applications ranging from fragrance precursor synthesis to environmental fate modeling.

Quantitative Differentiation of 3-Methyl-3-penten-2-one (CAS 1567-73-3) from Structural Analogs


Slower OH Radical Reaction Rate Compared to Mesityl Oxide

In a direct comparative study of atmospheric oxidation, the rate coefficient for the reaction of 3-methyl-3-penten-2-one with OH radicals was determined to be (6.5±1.2)×10⁻¹¹ cm³molecule⁻¹s⁻¹. This represents a quantifiably slower reactivity compared to its isomer, 4-methyl-3-penten-2-one (mesityl oxide), which exhibited a rate coefficient of (8.1±1.3)×10⁻¹¹ cm³molecule⁻¹s⁻¹ under identical conditions . Furthermore, the OH-initiated oxidation product distribution is markedly different, with no RONO₂ formation observed for 3-methyl-3-penten-2-one, in contrast to mesityl oxide where RONO₂ formation had an upper yield limit of 0.15 .

Atmospheric Chemistry Kinetics Environmental Fate

Superior Synthesis Yield via Optimized Heterogeneous Catalysis

The synthesis of 3-methyl-3-penten-2-one via cross-aldol condensation of acetaldehyde with butanone has been optimized to a yield of 90.85% using the heterogeneous acidic ion exchange resin NKC-9 as a catalyst . This performance represents a 2.4-fold improvement over yields obtained with classic homogeneous catalysts, which are typically below 38% . This process-specific optimization demonstrates a clear advantage for procuring 3M3P synthesized via this heterogeneous route.

Synthetic Organic Chemistry Green Chemistry Process Optimization

High Selectivity in Single-Pass Catalytic Synthesis

In a patented preparation method using Amberlyst15 as a solid acid catalyst, the single-pass conversion of butanone was 48%, with a selectivity for 3-methyl-3-penten-2-one reaching 92% . This high selectivity minimizes the formation of by-products, reducing the burden on downstream purification steps compared to processes using strong acids or bases, which are noted for lower selectivity and higher environmental impact .

Catalysis Chemical Engineering Process Chemistry

Distinct Physical Properties Enable Targeted Purification and Handling

3-Methyl-3-penten-2-one exhibits a normal boiling point of 411.2 K (138.05 °C) and a density of 0.875 g/cm³ at 20 °C . These values differ from those of its close isomer, mesityl oxide, which has a reported boiling point of 402.65 K (129.5 °C) . While the density difference is modest, the approximately 8.5 °C boiling point differential provides a tangible basis for designing and optimizing fractional distillation processes for separation and purification in industrial settings.

Physical Chemistry Separation Science Process Engineering

Optimal Application Scenarios for 3-Methyl-3-penten-2-one (CAS 1567-73-3) Driven by Evidence


Synthesis of OTNE (Iso E Super®) for High-Yield Fragrance Manufacturing

3-Methyl-3-penten-2-one is an indispensable raw material for the synthesis of octahydrotetramethyl acetophenone (OTNE), a synthetic ketone fragrance commercially known as Iso E Super® . The optimized synthetic route for 3M3P itself, achieving yields of 90.85% with heterogeneous catalysis , directly enables a more efficient and cost-effective supply chain for this high-volume fragrance ingredient. Procurement should prioritize 3M3P sourced from processes validated for high yield and selectivity.

Atmospheric and Environmental Fate Modeling for α,β-Unsaturated Ketones

For environmental scientists and regulators, accurate modeling of volatile organic compound (VOC) lifetimes is essential. The experimentally determined OH radical reaction rate coefficient of (6.5±1.2)×10⁻¹¹ cm³molecule⁻¹s⁻¹ for 3-methyl-3-penten-2-one is a critical input parameter. This quantitative data allows for precise prediction of its atmospheric residence time, which is 20% longer than its isomer mesityl oxide. Researchers requiring this specific kinetic parameter should ensure their supplier provides the correct isomer, as substitution would invalidate model outcomes.

Development of Heterogeneous Catalytic Processes for α,β-Unsaturated Ketones

The successful application of solid acid catalysts like NKC-9 to achieve a 90.85% yield in 3M3P synthesis , and Amberlyst15 for 92% selectivity , provides a validated benchmark for chemical engineers developing or scaling up green catalytic processes for this class of ketones. Procurement for pilot- or production-scale studies should specify 3M3P of a defined purity grade (e.g., >93% by GC) to ensure consistent and reproducible catalytic performance.

Chromatographic Method Development and Isomer Separation Studies

The distinct boiling point of 3-methyl-3-penten-2-one (138.05 °C) relative to its isomer mesityl oxide (129.5 °C) presents a well-defined analytical challenge for separation. This property is of direct interest to analytical chemists developing GC or preparative HPLC methods for the purification or quality control of mixtures containing these isomeric ketones. Sourcing high-purity reference standards of 3M3P is essential for calibrating such methods and verifying separation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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